![molecular formula C9H7NO3 B13109711 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and catalysts such as manganese triflate. Reaction conditions vary depending on the desired product but often involve room temperature and aqueous media .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and other substituted analogues .
Wissenschaftliche Forschungsanwendungen
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit protein kinases and calcium channels, which are crucial for various biological processes . The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2,3-Cyclopentenopyridine
- 5H-1-Pyrindene, 6,7-dihydro-
Uniqueness
What sets 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid apart from similar compounds is its specific functional groups and the unique arrangement of its fused ring system
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-2-1-7-6(8)3-5(4-10-7)9(12)13/h3-4H,1-2H2,(H,12,13) |
InChI-Schlüssel |
GSBSIQGMLANZJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1N=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


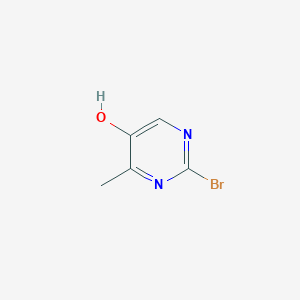

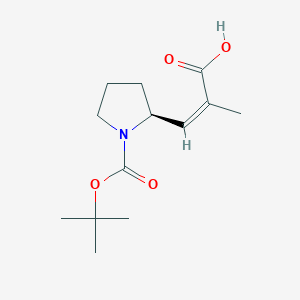
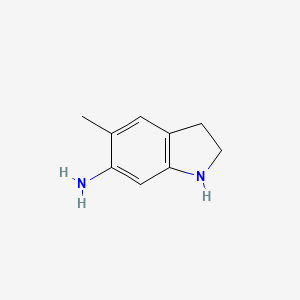
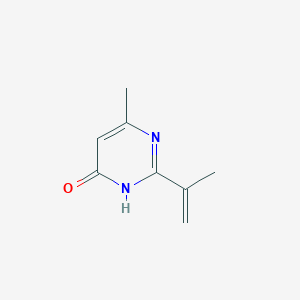
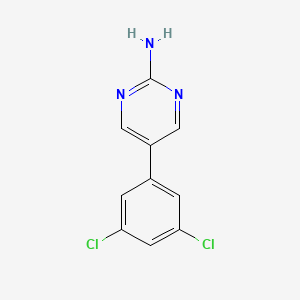


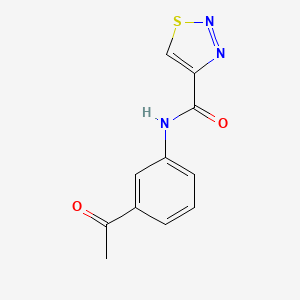

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)



